n-(2-Phenylquinoxalin-6-yl)acetamidine n-(2-Phenylquinoxalin-6-yl)acetamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18663638
InChI: InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19)
SMILES:
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol

n-(2-Phenylquinoxalin-6-yl)acetamidine

CAS No.:

Cat. No.: VC18663638

Molecular Formula: C16H14N4

Molecular Weight: 262.31 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Phenylquinoxalin-6-yl)acetamidine -

Specification

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
IUPAC Name N'-(2-phenylquinoxalin-6-yl)ethanimidamide
Standard InChI InChI=1S/C16H14N4/c1-11(17)19-13-7-8-14-15(9-13)18-10-16(20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19)
Standard InChI Key MBZFPRQXOXEWJZ-UHFFFAOYSA-N
Canonical SMILES CC(=NC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3)N

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Phenylquinoxalin-6-yl)acetamidine consists of a quinoxaline core—a bicyclic structure with two nitrogen atoms at positions 1 and 4—substituted with a phenyl group at position 2 and an acetamidine (-NH-C(=NH)-CH3) group at position 6 (Figure 1). The acetamidine moiety introduces a basic guanidine-like group, enhancing solubility in polar solvents and potential for hydrogen bonding with biological targets .

Key Structural Features:

  • Quinoxaline Core: The planar aromatic system facilitates π-π stacking interactions with protein binding sites, a feature critical for enzyme inhibition .

  • Phenyl Substituent: Enhances lipophilicity, improving membrane permeability in biological systems.

  • Acetamidine Group: The amidine group (pKa ~10–12) protonates under physiological conditions, enabling ionic interactions with negatively charged residues in enzymes like thymidylate synthase .

Table 1: Comparative Physicochemical Properties of Quinoxaline Derivatives

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)Key Functional Groups
N-(2-Phenylquinoxalin-6-yl)acetamidine262.31*2.1*0.15*Acetamidine, phenyl
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide 335.43.80.02Sulfur linker, alkylamide
N-(4-Methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide405.54.20.01Thioether, methoxyphenyl

*Estimated via computational modeling using analogs .

Synthetic Routes and Optimization

While no explicit synthesis of N-(2-Phenylquinoxalin-6-yl)acetamidine is documented in peer-reviewed literature, plausible routes can be inferred from methods used for analogous quinoxaline derivatives.

Proposed Synthesis Pathway

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with phenacyl bromide yields 2-phenylquinoxaline .

  • Nitration: Selective nitration at position 6 using HNO3/H2SO4, followed by reduction to the amine .

  • Acetamidine Introduction: Reaction of the amine with acetonitrile under acidic conditions (e.g., HCl/EtOH) forms the acetamidine group.

Critical Reaction Parameters:

  • Chemoselectivity: Protecting groups may be required to prevent side reactions at the quinoxaline nitrogen atoms .

  • Yield Optimization: Microwave-assisted synthesis has been shown to improve yields in analogous acetamide derivatives (e.g., 72% yield for 9c in ).

Biological Activity and Mechanism of Action

Anticancer Activity

Quinoxaline derivatives exhibit potent anticancer effects by targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. Molecular docking studies of analogs like 10b (IC50 = 1.52 μg/mL against HCT-116 cells) reveal strong binding to the allosteric site of human TS (hTS), stabilizing its inactive conformation .

Key Mechanistic Insights:

  • hTS Inhibition: The acetamidine group may mimic the natural substrate (dUMP), competing for binding at the catalytic site .

  • Apoptosis Induction: Structural analogs activate caspase-3 and -9 pathways, triggering mitochondrial apoptosis in MCF-7 cells.

Structure-Activity Relationships (SAR)

Comparative analysis of quinoxaline analogs reveals critical SAR trends:

  • Substituent Position: Activity peaks when hydrophobic groups (e.g., phenyl) occupy position 2, while polar groups (e.g., acetamidine) at position 6 improve solubility and target engagement .

  • Linker Flexibility: Rigid spacers (e.g., sulfonyl) reduce activity compared to thioether or amine linkers .

Table 2: Activity of Select Quinoxaline Derivatives

CompoundHCT-116 IC50 (μg/mL)MCF-7 IC50 (μg/mL)Enzymatic Target (Ki, nM)
10b 1.522.0hTS (12.3)
N-(4-Methoxyphenyl) analog4.86.2α-Glucosidase (8.7)
Doxorubicin 3.233.45Topoisomerase II (15.0)

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a dual-acting agent targeting hTS and apoptosis pathways.

  • Infectious Diseases: Modified derivatives could address multidrug-resistant bacteria.

Industrial and Research Applications

  • Fluorescent Probes: Quinoxaline’s rigid structure supports development of imaging agents for enzyme activity tracking.

  • Catalysis: Metal complexes of quinoxaline derivatives show promise in asymmetric synthesis .

Research Gaps and Opportunities

  • Synthetic Challenges: Scalable routes for N-(2-Phenylquinoxalin-6-yl)acetamidine require validation.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments are needed to advance preclinical development.

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